N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide is a synthetic organic compound that belongs to the class of amides. It features a thiazole ring and a phenoxy group, which are common motifs in medicinal chemistry due to their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions.
Formation of the Amide Bond: The final step involves coupling the thiazole derivative with a carboxylic acid or its derivative to form the amide bond.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and phenoxy groups.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide would depend on its specific biological target. Generally, compounds with thiazole and phenoxy groups can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide: Lacks the methyl group on the phenoxy ring.
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-chlorophenoxy)propanamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide is unique due to the presence of both the thiazole ring and the 2-methylphenoxy group, which may confer specific biological activities or chemical properties not found in similar compounds.
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles is recommended.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-5-3-4-6-11(9)17-10(2)12(16)15-13-14-7-8-18-13/h3-6,10H,7-8H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXQOQMBVSYKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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